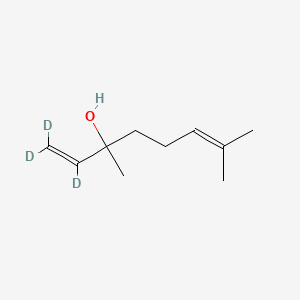
4-(3-Chloro-5-fluorophenyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3-Chloro-5-fluorophenyl)benzonitrile” is a chemical compound with the CAS Number: 1237749-88-0 . It has a molecular weight of 231.66 and its IUPAC name is 3’-chloro-5’-fluoro [1,1’-biphenyl]-4-carbonitrile .
Molecular Structure Analysis
The InChI code for “4-(3-Chloro-5-fluorophenyl)benzonitrile” is 1S/C13H7ClFN/c14-12-5-11 (6-13 (15)7-12)10-3-1-9 (8-16)2-4-10/h1-7H . The InChI key is MIDWMQUVIBOKEL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular formula of “4-(3-Chloro-5-fluorophenyl)benzonitrile” is C13H7ClFN . It has a molecular weight of 231.66 .Applications De Recherche Scientifique
-
Chemical Synthesis
- Application : “4-(3-Chloro-5-fluorophenyl)benzonitrile” is a chemical compound used in the synthesis of various other compounds .
- Method of Application : The specific methods of application can vary greatly depending on the desired end product. Typically, this compound would be used as a reagent in a chemical reaction .
- Results : The outcomes of these reactions would also depend on the specific reaction conditions and the other reagents used .
-
Agrochemical and Pharmaceutical Industries
- Application : A paper discusses the synthesis and applications of trifluoromethylpyridines, which could potentially involve “4-(3-Chloro-5-fluorophenyl)benzonitrile”, in the agrochemical and pharmaceutical industries .
- Method of Application : The paper provides an overview of the synthesis and applications of trifluoromethylpyridines and its derivatives .
- Results : The paper mentions that several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
Material Science
- Application : This compound could potentially be used in the field of material science .
- Method of Application : The specific methods of application would depend on the particular material being synthesized and its intended use .
- Results : The outcomes would vary based on the specific material and its properties .
-
Chromatography
- Application : “4-(3-Chloro-5-fluorophenyl)benzonitrile” could potentially be used in chromatography, a laboratory technique for the separation of a mixture .
- Method of Application : In chromatography, this compound could be used as a stationary phase or as a part of the mobile phase, depending on the specific type of chromatography being used .
- Results : The results would depend on the specific mixture being separated and the type of chromatography used .
-
Bulk Custom Synthesis
-
Pharmaceuticals
- Application : A review discusses the synthesis and applications of trifluoromethylpyridines, which could potentially involve “4-(3-Chloro-5-fluorophenyl)benzonitrile”, in the pharmaceutical industry .
- Method of Application : The review provides an overview of the synthesis and applications of trifluoromethylpyridines and its derivatives .
- Results : The review mentions that several trifluoromethylpyridine derivatives are used in the pharmaceutical industry; five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Propriétés
IUPAC Name |
4-(3-chloro-5-fluorophenyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFN/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDWMQUVIBOKEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742686 |
Source


|
| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-5-fluorophenyl)benzonitrile | |
CAS RN |
1237749-88-0 |
Source


|
| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B567117.png)
![4-Chloro-6-fluoro-1H-benzo[d]imidazole](/img/structure/B567119.png)
![5-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B567120.png)
![tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B567122.png)

![1-acetyl-4-bromo-1H-pyrrolo[2,3-b]pyridin-6-yl acetate](/img/structure/B567125.png)

